![molecular formula C16H19NO2 B14180745 1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one CAS No. 918785-17-8](/img/structure/B14180745.png)
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes an ethyl group, a quinolinone core, and a 3-methylbut-2-en-1-yloxy substituent. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one typically involves multiple steps, including the formation of the quinolinone core and the introduction of the substituents. One common method involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with an acylating agent.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the 3-Methylbut-2-en-1-yloxy Group: This step involves the reaction of the quinolinone core with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst to form the desired ether linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Analyse Des Réactions Chimiques
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with oxidized substituents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinolinone core or the substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one can be compared with other similar compounds, such as:
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound has a similar quinolinone core but different substituents, leading to variations in its chemical and biological properties.
3-Methylbut-2-enoic acid derivatives: These compounds share the 3-methylbut-2-en-1-yloxy group but have different core structures, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents and the quinolinone core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
918785-17-8 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-ethyl-3-(3-methylbut-2-enoxy)quinolin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-4-17-14-8-6-5-7-13(14)11-15(16(17)18)19-10-9-12(2)3/h5-9,11H,4,10H2,1-3H3 |
Clé InChI |
DVBCPEJGGXDBIG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C=C(C1=O)OCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


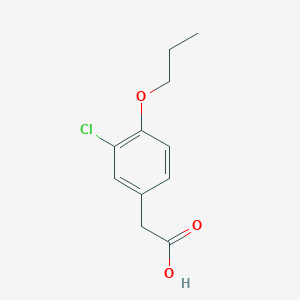
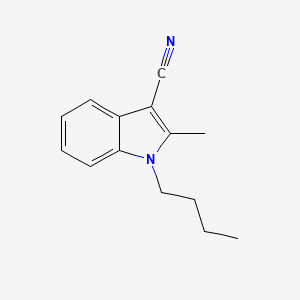
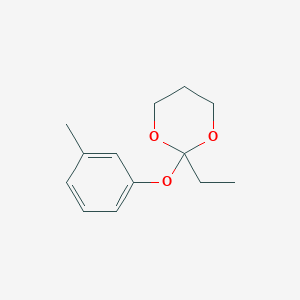
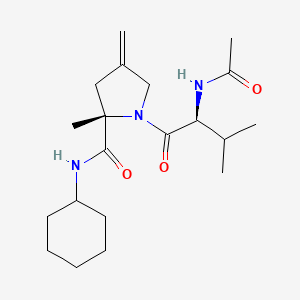
![Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane](/img/structure/B14180674.png)


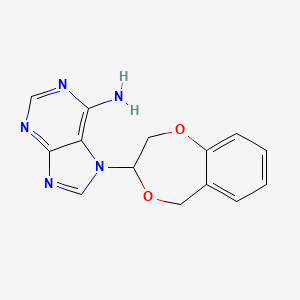
![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
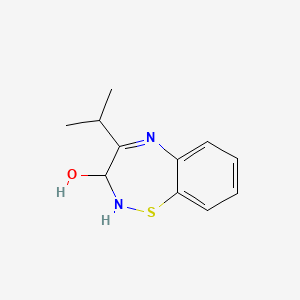

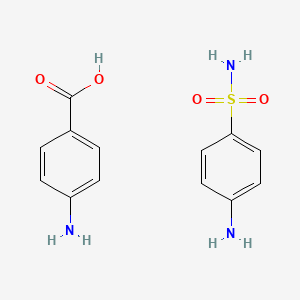
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)
